molecular formula C18H24N4O3S B2525826 N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide CAS No. 1172357-38-8

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide

Cat. No.: B2525826
CAS No.: 1172357-38-8
M. Wt: 376.48
InChI Key: SLAFSQIIVGEZOG-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Therapeutic Agent Development

Carboxamide derivatives, including those with pyrazole and piperidine moieties, have been extensively studied for their cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic effects, with some compounds demonstrating IC(50) values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds have even shown curative effects in vivo against colon 38 tumors in mice, highlighting their potential as anticancer agents (Deady et al., 2003).

Antimicrobial and Antioxidant Activities

N-substituted carboxamide compounds, particularly those synthesized from benzimidazolewithvarious bioactive aromatic heterocyclic carboxylic acids, have shown promising antimicrobial and antioxidant activities. Some compounds in this category exhibit minimal inhibitory concentration (MIC) values of 250–750 μg/ml against tested microorganisms, along with notable radical scavenging and ferrous ion chelating activity, suggesting their utility in developing new antimicrobial and antioxidant therapies (Sindhe et al., 2016).

Neuropharmacological Applications

Compounds with pyrazole cores are also explored for their neuropharmacological properties, including antidepressant and anticonvulsant activities. Specific carboxamide derivatives have demonstrated remarkable efficacy in behavioral despair tests and protection against chemically induced seizures, offering insights into the development of new treatments for neurological disorders (Abdel‐Aziz et al., 2009).

Molecular Imaging and Diagnostic Applications

The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation showcases the application of similar compounds in molecular imaging. These compounds can be radiolabeled for use in positron emission tomography (PET), providing valuable tools for diagnosing and studying neuroinflammatory diseases (Wang et al., 2018).

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-13-6-8-16(9-7-13)26(24,25)22-10-4-5-15(12-22)18(23)19-17-11-14(2)20-21(17)3/h6-9,11,15H,4-5,10,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAFSQIIVGEZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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